N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a tetrahydroquinazoline core substituted with two benzyl groups at positions 1 and 2. The 7-position carboxamide group and the 4-fluorophenylmethyl and 4-methoxyphenylmethyl substituents distinguish it from related compounds. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition, as seen in EGFR-targeting analogs (e.g., ). While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest that its synthesis likely involves condensation reactions of substituted benzylamines with quinazoline precursors, followed by functionalization of the carboxamide group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-32-19-9-4-16(5-10-19)14-28-23(30)20-11-6-17(12-21(20)27-24(28)31)22(29)26-13-15-2-7-18(25)8-3-15/h2-5,7-10,17,20-21H,6,11-14H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMEVKKJLBXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl and Methoxyphenyl Groups:
Amidation Reaction: The final step involves the amidation of the quinazoline derivative with the appropriate carboxylic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic applications could include treatments for cancer, infectious diseases, and inflammatory conditions. Its ability to interact with specific biological targets makes it a promising candidate for further research.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Biological Relevance : The semicarbazone moiety in ’s compound confers EGFR inhibitory activity, suggesting that the target’s carboxamide group may similarly interact with kinase domains.
Pharmacological Potential
The 4-methoxyphenyl group may enhance blood-brain barrier permeability compared to bulkier substituents in .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also referred to as compound C075-0204, is a synthetic molecule with notable biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C25H21FN4O4
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1N1N=C(C(NCC(NCc(cc2)ccc2F)=O)=O)c(cccc2)c2C1=O
Biological Activity Overview
The biological activities of this compound are primarily characterized by its antioxidant and anticancer properties. Various studies have investigated its efficacy against different cancer cell lines and its potential as an antioxidant.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property. For instance, it has been reported that the antioxidant activity of similar derivatives was comparable to that of ascorbic acid, a well-known antioxidant. The specific activity of C075-0204 in this regard remains to be fully quantified but is anticipated to be significant based on structural analogs .
Anticancer Activity
The anticancer potential of C075-0204 has been explored against various human cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Findings : The compound demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231. This suggests a selective action that may be beneficial in targeting specific cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Test Method | Cell Line | Result |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Not specified | Comparable to ascorbic acid |
| Anticancer | MTT Assay | U-87 | Higher cytotoxicity |
| MDA-MB-231 | Lower cytotoxicity |
Case Study Analysis
A study published in MDPI evaluated several derivatives related to C075-0204 and found that compounds with similar structural features exhibited enhanced anticancer effects. The introduction of specific substituents significantly influenced the biological activity:
- Hydrazone Derivatives : Compounds containing hydrazone moieties showed varying degrees of activity based on their substituents.
- Mechanism of Action : It was suggested that the mechanism involved may include interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Q & A
Q. What are the key synthetic pathways for synthesizing N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde and 4-methoxybenzaldehyde) to form intermediate chalcones or Schiff bases .
- Step 2: Cyclization of intermediates under acidic or basic conditions to form the quinazoline-dione core. Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) are critical for regioselectivity .
- Step 3: Amide coupling using carbodiimide reagents (e.g., DCC or EDC) to introduce the carboxamide group at the 7-position .
Methodological Tip: Microwave-assisted synthesis can reduce reaction time and improve yields compared to traditional reflux methods .
Q. How can researchers optimize reaction conditions to maximize yield and purity?
- Parameter Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent (e.g., DMF or dioxane), and catalyst loading .
- Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~480–500 Da) .
- FT-IR: Key peaks for carbonyl groups (1660–1750 cm⁻¹) and amide bonds (1530–1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Standardization: Replicate experiments using uniform cell lines (e.g., HEK293 or HeLa) and control compounds .
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations in triplicate to account for variability in potency measurements .
- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition or receptor binding) .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or PARP-1. Focus on hydrogen bonding with the quinazoline-dione core and hydrophobic interactions with fluorophenyl/methoxyphenyl groups .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis: Compare with analogs (e.g., N-(3-chlorophenyl)-derivatives) to identify critical substituents for activity .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; the fluorophenyl group enhances stability in acidic environments .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The methoxyphenyl group may reduce metabolic clearance compared to hydroxylated analogs .
Q. What strategies improve solubility for in vitro assays without compromising activity?
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design: Introduce phosphate or PEG groups at the carboxamide moiety to enhance aqueous solubility .
- Salt Formation: Explore hydrochloride or sodium salts of the quinazoline core .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition assays?
- Source Validation: Confirm kinase purity (≥95% via SDS-PAGE) and activity (positive controls like staurosporine) .
- ATP Competition: Test at varying ATP concentrations (1–10 mM) to assess competitive vs. non-competitive inhibition .
- Orthogonal Assays: Validate results using TR-FRET or SPR-based binding assays .
Q. Why do cytotoxicity results vary between 2D vs. 3D cell culture models?
- Penetration Differences: The compound’s logP (~3.5) may limit diffusion into 3D spheroids. Use confocal microscopy with fluorescent analogs to quantify uptake .
- Microenvironment Effects: Test under hypoxic conditions (5% O₂) to mimic in vivo tumor environments .
Methodological Recommendations
Q. Experimental Design for SAR Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
